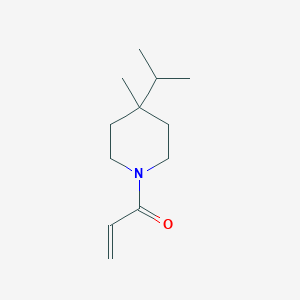
1-(4-Methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one is a chemical compound that is commonly known as MDPV. It is a synthetic cathinone that belongs to the class of psychoactive drugs known as bath salts. MDPV is a potent stimulant that has been associated with a number of adverse effects, including addiction, psychosis, and even death. Despite its dangers, MDPV has been the subject of considerable scientific research due to its potential therapeutic applications.
作用機序
MDPV works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a stimulant effect that can lead to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDPV are complex and varied. In addition to its stimulant effects, MDPV has been shown to have a number of other effects on the body. For example, it has been shown to increase heart rate and blood pressure, and can lead to vasoconstriction. It has also been shown to have effects on the immune system, and can lead to inflammation and oxidative stress.
実験室実験の利点と制限
MDPV has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and effective stimulant, making it useful for studying the effects of stimulants on the brain and behavior. Additionally, MDPV has been shown to have a number of therapeutic applications, making it a potentially useful tool for studying the mechanisms underlying these effects. However, MDPV is also associated with a number of adverse effects, including addiction and psychosis, which can limit its usefulness in certain types of experiments.
将来の方向性
There are a number of future directions for research on MDPV. One area of interest is the development of new and more effective synthetic cathinones that can be used for therapeutic purposes. Additionally, there is a need for more research on the long-term effects of MDPV use, as well as the mechanisms underlying its addictive properties. Finally, there is a need for more research on the potential therapeutic applications of MDPV, including its use in the treatment of chronic pain, depression, and other psychiatric disorders.
合成法
MDPV is typically synthesized using a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 1-(4-methylphenyl)-2-nitropropene with propan-2-amine, followed by reduction of the resulting nitrostyrene intermediate using a reducing agent such as zinc. The final product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
MDPV has been the subject of a significant amount of scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic properties, and has been investigated as a potential treatment for chronic pain. Additionally, MDPV has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
1-(4-methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-5-11(14)13-8-6-12(4,7-9-13)10(2)3/h5,10H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEHJPWEWPGIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)
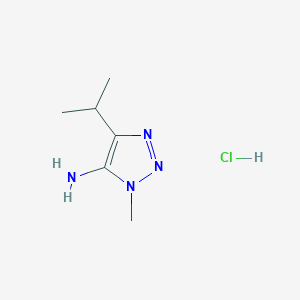
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)
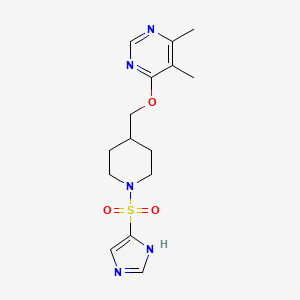
![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)

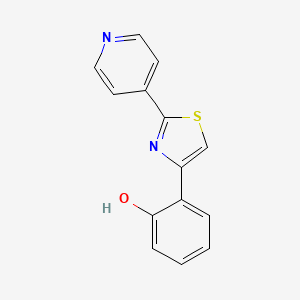
![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)
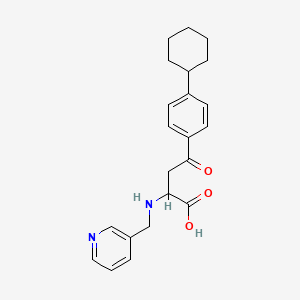
![2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2520365.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)
![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)
![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)